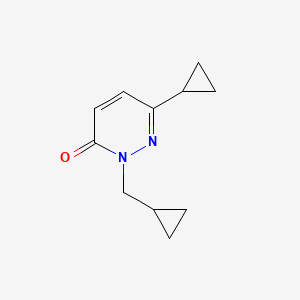![molecular formula C19H26N2O2 B2658846 N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide CAS No. 2418727-00-9](/img/structure/B2658846.png)
N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide, commonly known as CPMA, is a chemical compound that has gained significant attention in the field of scientific research. CPMA is a potent inhibitor of the protein-protein interaction between the oncogene MDM2 and the tumor suppressor p53, which has been identified as a potential target for cancer therapy.
Mecanismo De Acción
CPMA acts as a potent inhibitor of the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which is responsible for the binding of p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of the p53 pathway and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPMA has been found to have significant biochemical and physiological effects in cancer cells. CPMA induces the activation of the p53 pathway, leading to the upregulation of p53 target genes involved in cell cycle arrest and apoptosis. CPMA also inhibits the proliferation of cancer cells and enhances the efficacy of chemotherapy and radiation therapy. In addition, CPMA has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMA has several advantages for lab experiments, including its potent inhibitory activity against the MDM2-p53 interaction, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its minimal toxicity in normal cells. However, CPMA has several limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of CPMA. One area of focus is the optimization of the synthesis method to improve the yield and purity of CPMA. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to CPMA treatment. Additionally, further studies are needed to investigate the potential of CPMA in combination with other cancer therapies, as well as its efficacy in animal models and clinical trials.
Métodos De Síntesis
CPMA can be synthesized through a multi-step process involving the reaction of cyclopentanone with 2-bromo-4-methoxybenzaldehyde, followed by the reaction of the resulting product with cyclopropylmethylamine and 2-chloroethyl chloroformate. The final step involves the reaction of the resulting intermediate with 1-(cyclopropylmethyl)aziridine to yield CPMA.
Aplicaciones Científicas De Investigación
CPMA has been extensively studied for its potential use in cancer therapy. The protein-protein interaction between MDM2 and p53 plays a crucial role in the regulation of cell growth and apoptosis, and the inhibition of this interaction has been identified as a promising strategy for the treatment of cancer. CPMA has been shown to effectively inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and the induction of cell cycle arrest and apoptosis in cancer cells. CPMA has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(20-15-5-1-2-6-15)17-7-3-4-8-18(17)23-13-16-12-21(16)11-14-9-10-14/h3-4,7-8,14-16H,1-2,5-6,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQYECIJSSUEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2OCC3CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

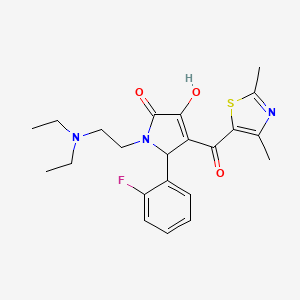
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B2658765.png)
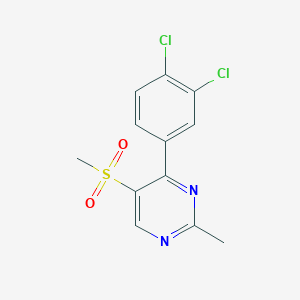
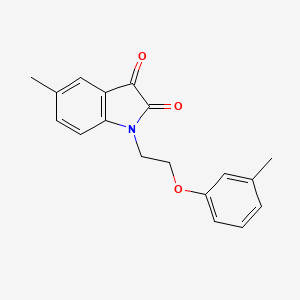
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2658775.png)
![methyl [(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2658776.png)

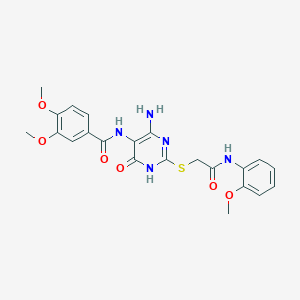


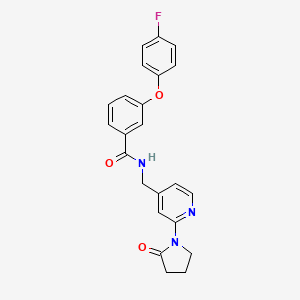
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2658783.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658784.png)
